molecular formula C10H7F2N3S B3170297 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile CAS No. 942358-78-3

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

Cat. No. B3170297
CAS RN: 942358-78-3
M. Wt: 239.25 g/mol
InChI Key: OVBINNUMUBUJIC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While specific structural information for “3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile” is not available, related compounds have been analyzed. For example, “3-amino-6-(difluoromethyl)-4-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide” has a molecular formula of C13H9F2N3O2S .

Scientific Research Applications

Synthesis and Chemical Interactions

  • Synthesis Processes : This compound can be synthesized through specific reactions involving 2(1H)-thioxopyridine-3-carbonitrile and various other chemical entities. For instance, it's been shown that boiling this compound with Raney nickel can result in derivatives like 4-aminothieno[2,3-b;4,5-b′]dipyridine under certain conditions (Kostenko, Kaigorodova, & Konyushkin, 2008).
  • Heterocyclic Systems Development : The compound has utility in the development of heterocyclic systems containing pyrazole, pyrimidine, and pyridine rings. This is achieved through reactions with enaminonitrile-type building blocks derived from this compound (Gaber, Sherif, & Abu-Shanab, 2005).

Potential Biomedical Applications

  • Antioxidant Activity : Derivatives of this compound, such as 6-imino-4-(methylthio)-2-(pyridin-3-yl)-6H-1,3-thiazine-5-carbonitrile, have been synthesized and shown to possess potent antioxidant activities. This indicates potential biomedical applications, especially in contexts where oxidative stress is a factor (Kawale, Vartale, & Kalyankar, 2017).
  • Antimicrobial Activity : Similar derivatives have been tested for their antimicrobial activities, suggesting the potential for this compound to be used in the development of new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Advanced Material Development

  • Photopolymerization Processes : A derivative of this compound, 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, has been utilized as a fluorescent molecular sensor in photopolymerization processes. This illustrates its utility in advanced material science, especially in the monitoring and enhancement of polymerization reactions (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).

properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3S/c1-4-2-5(9(11)12)15-10-7(4)8(14)6(3-13)16-10/h2,9H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBINNUMUBUJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C#N)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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